molecular formula C18H18N2O3S B2443175 (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2035022-29-6

(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2443175
CAS RN: 2035022-29-6
M. Wt: 342.41
InChI Key: WALGZJANYPUMLK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Research into novel hybrid compounds containing chalcone and methanoisoindole units has shown promising results in anticancer and antimicrobial activities. A series of compounds were synthesized and evaluated for their anticancer activity against C6 gliocarcinoma cells in rats, displaying very high anticancer activity with inhibition rates up to 97.02% compared to 5-FU. Additionally, some compounds exhibited antimicrobial activity against human pathogen microorganisms. These compounds were also assessed for their inhibition effects against human carbonic anhydrase I and II isoenzymes, demonstrating potential for diverse biomedical applications (Kocyigit et al., 2017).

Synthesis and Chemical Transformations

Various studies focus on the synthesis and chemical transformation of compounds related to (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. For instance, reactions of phthalimidin-2-ylacetic acid derivatives leading to new routes to isoindolobenzazepines showcase the chemical versatility and potential for creating novel compounds with varied biological activities (Scartoni et al., 1979). Moreover, new approaches to the synthesis of 2H-isoindole-4,7-diones have been described, highlighting the innovative pathways for generating compounds with potential research applications (Schubert-Zsilavecz et al., 1991).

Corrosion Inhibition

Another fascinating application is in the field of corrosion inhibition. Novel aza-pseudopeptides have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated efficient corrosion inhibition, with their effectiveness increasing with concentration. This research opens up new avenues for protecting metals against corrosion, indicating a potential industrial application of such compounds (Chadli et al., 2017).

Electronic and Photophysical Applications

The compound and its derivatives have also been explored for electronic and photophysical applications. For example, a novel n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the material's potential in enhancing the efficiency of solar cells (Hu et al., 2015).

properties

IUPAC Name

2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(8-7-13-4-3-9-24-13)19-10-12(11-19)20-17(22)14-5-1-2-6-15(14)18(20)23/h1-4,7-9,12,14-15H,5-6,10-11H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALGZJANYPUMLK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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